5-Aminothiophene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminothiophene-3-carbaldehyde is a heterocyclic compound featuring a thiophene ring substituted with an amino group at the 5-position and an aldehyde group at the 3-position. Thiophene derivatives, including this compound, are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminothiophene-3-carbaldehyde can be achieved through various methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the cycloaddition of 1,4-dithiane-2,5-diol with ynals, producing 2-substituted thiophene-3-carbaldehyde in good yields .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reaction. Green chemistry approaches are also being explored to make the synthesis more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 5-Aminothiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products:
Oxidation: 5-Aminothiophene-3-carboxylic acid.
Reduction: 5-Aminothiophene-3-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Aminothiophene-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for developing new pharmaceuticals with therapeutic potential.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Aminothiophene-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and aldehyde groups can form hydrogen bonds and other interactions with target molecules, influencing their function .
Comparison with Similar Compounds
- 2-Aminothiophene-3-carbaldehyde
- 5-Aminothiophene-2-carbaldehyde
- 2-Amino-3-cyanothiophene
Comparison: 5-Aminothiophene-3-carbaldehyde is unique due to the specific positioning of the amino and aldehyde groups on the thiophene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it valuable for specific applications .
Properties
Molecular Formula |
C5H5NOS |
---|---|
Molecular Weight |
127.17 g/mol |
IUPAC Name |
5-aminothiophene-3-carbaldehyde |
InChI |
InChI=1S/C5H5NOS/c6-5-1-4(2-7)3-8-5/h1-3H,6H2 |
InChI Key |
UAFFUZKMLHXKJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.